N-[(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide
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Overview
Description
The compound with the identifier “N-[(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide” is a chemical entity registered in the PubChem database
Chemical Reactions Analysis
N-[(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen gas and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
N-[(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c1-11-7-9-13(10-8-11)23(21,22)20-19-14(15(16,17)18)12-5-3-2-4-6-12/h7-10,12,20H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWASRQDHDWKCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CCCCC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CCCCC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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